4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an oxadiazole ring, which is further substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, typically through a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group and is used in similar applications.
4-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in the synthesis of dyes and pharmaceuticals.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the preparation of arylaminothiocarbonylpyridinium salts .
Uniqueness
4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of a pyridine ring, an oxadiazole ring, and a trifluoromethyl group. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(20-21-13)9-4-6-18-7-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYXNBACPKJJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326657 | |
Record name | 3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-45-9 | |
Record name | 3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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